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Compound of Interest

Compound Name: UM-164

Cat. No.: B1682698

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the in vivo toxicity and potential side effects
of UM-164, a dual c-Src and p38 kinase inhibitor. The following troubleshooting guides and
frequently asked questions (FAQs) are designed to address specific issues that may be
encountered during preclinical experimental workflows.

Important Notice: Retraction of a Key Publication

Users should be aware that a primary study detailing the in vivo activity of UM-164 in triple-
negative breast cancer, "UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity
against Triple-Negative Breast Cancer," was retracted in April 2020.[1][2] The information from
this publication should be interpreted with caution.

Troubleshooting Guide: Managing Potential In Vivo
Toxicity
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Observed Issue

Potential Cause

Recommended Action

Signs of animal distress (e.qg.,
weight loss, lethargy, ruffled
fur) at high doses.

Dose-dependent toxicity of
UM-164.

Immediately reduce the
dosage or discontinue
treatment in the affected
cohort. Refer to dose-response
data from preclinical studies. A
dose of 140 mg/kg
administered intraperitoneally
for 5 consecutive days in
BALB/c mice showed

significant toxicity.[3]

Abnormal histopathology

findings in specific organs.

Organ-specific toxicity.

Preclinical studies have
indicated potential for
pancreatic, intestinal,
lymphoid, and bone marrow
toxicities at high doses (140
mg/kg).[3] Consider
incorporating regular
monitoring of organ function
(e.g., blood chemistry) and
detailed histopathological
analysis of these specific

tissues in your study design.

Lack of tumor growth inhibition

at lower doses.

Sub-optimal therapeutic dose

for the specific cancer model.

While lower doses (e.g., 5
mg/kg and 10 mg/kg in glioma
models) may minimize toxicity,
they might not achieve the
desired efficacy.[4] A dose-
escalation study may be
necessary to determine the
optimal therapeutic window for
your specific xenograft model.
A 40 mg/kg dose showed no
toxicity in a triple-negative

breast cancer model.[3]
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Carefully review the
methodologies of published

studies, paying close attention

Differences in experimental to the animal model, tumor
Inconsistent anti-tumor effects protocols, cancer models, or type, dosage, and
across different studies. the retracted status of some administration schedule.[3][4]
data. [5] Given the retraction of a

key paper, independent
verification of efficacy is

crucial.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities of UM-164 in vivo?

Al: Based on available preclinical data, the primary dose-limiting toxicities of UM-164 appear at
higher concentrations. In a study using BALB/c mice, a dose of 140 mg/kg administered
intraperitoneally for five consecutive days resulted in significant adverse effects.[3]

Q2: Which organs are most likely to be affected by UM-164 toxicity?

A2: High-dose administration of UM-164 (140 mg/kg) has been associated with pancreatic
degeneration and inflammation, villus blunting and epithelial degeneration in the intestine,
marked lymphoid depletion/atrophy, and erythroid depletion in the bone marrow.|[3]

Q3: Is there a reported non-toxic dose of UM-164 in animal models?

A3: Yes, a dose of 40 mg/kg administered intraperitoneally for five consecutive days in BALB/c
mice was reported to show no signs of toxicity.[3] Additionally, in a glioma xenograft model,
doses of 5 mg/kg and 10 mg/kg administered every three days were well-tolerated.[4]

Q4: What is the mechanism of action of UM-164?

A4: UM-164 is a dual inhibitor of the c-Src and p38 MAP kinase signaling pathways.[3][5][6] It
binds to the inactive conformation of c-Src.[3][5] In glioma models, it has also been shown to
suppress tumor growth by reducing the activity of Yes-associated protein (YAP).[4]
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Q5: How should | design my in vivo study to minimize toxicity?

A5: It is advisable to start with lower, well-tolerated doses (e.g., 5-10 mg/kg) and perform a
dose-escalation study to find the optimal balance between efficacy and toxicity for your specific
model.[4] Careful monitoring of animal well-being and inclusion of comprehensive endpoint
analyses, including histopathology of target organs, are critical.

Quantitative Toxicity Data Summary

Animal Administratio ) Observed
Dose Duration o Reference
Model n Route Toxicity

Pancreatic
degeneration
and
inflammation,
villus
blunting,
epithelial

) Intraperitonea 5 consecutive  degeneration,

BALB/c mice 140 mg/kg [3]
[ days marked

lymphoid
depletion/atro
phy, and
erythroid
depletion in
the bone

marrow.

Intraperitonea 5 consecutive  No toxicity

BALB/c mice 40 mg/kg [3]
I days observed.
Nude mice ) No significant
) Intraperitonea  Every three o
(glioma 5 mg/kg | q toxicity [4]
ays
xenograft) Y reported.
Nude mice ) No significant
_ Intraperitonea  Every three o
(glioma 10 mg/kg | q toxicity [4]
ays
xenograft) Y reported.
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Experimental Protocols

Toxicity Assessment in BALB/c Mice (Adapted from a study on TNBC)[3]
» Animal Model: BALB/c mice.
o Groups:
o Control group (vehicle).
o UM-164 treatment group (40 mg/kg).
o UM-164 treatment group (140 mg/kg).
» Dosing: Intraperitoneal injection for 5 consecutive days.

e Monitoring: Daily observation for clinical signs of toxicity (e.g., weight loss, behavioral
changes).

» Endpoint Analysis: Necropsy of all major organ systems, including the small intestine,
pancreas, spleen, lymphoid organs, thymus, kidney, liver, heart, lung, ovary, and bone
marrow for histopathological examination.

Efficacy and Safety in Nude Mouse Glioma Xenograft Model[4]
e Animal Model: Nude mice with subcutaneous LN229 cell line xenogratfts.
e Groups:
o Saline control group.
o UM-164 treatment group (5 mg/kg).
o UM-164 treatment group (10 mg/kg).
o Dosing: Intraperitoneal injection every three days.

e Monitoring: Tumor volume measurements and observation for signs of toxicity.
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e Endpoint Analysis: Immunohistochemistry of tumor tissue for markers of proliferation (Ki67)
and relevant signaling pathways.

Visualizing UM-164's Mechanism of Action

To aid in understanding the molecular pathways affected by UM-164, the following diagrams

illustrate its key inhibitory actions.
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Caption: UM-164's dual inhibitory effect on c-Src and p38 MAPK pathways.
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Caption: Proposed mechanism of UM-164 in glioma via the Hippo-YAP pathway.
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Caption: General experimental workflow for in vivo toxicity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Navigating In Vivo Studies with UM-164: A Technical
Support Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682698#um-164-in-vivo-toxicity-and-side-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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